Anemarrhenasaponin III

Description

Properties

Molecular Formula |

C39H64O14 |

|---|---|

Molecular Weight |

756.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O14/c1-17-7-12-39(48-16-17)18(2)25-33(53-39)29(44)26-21-6-5-19-13-20(8-10-37(19,3)22(21)9-11-38(25,26)4)49-36-34(31(46)28(43)24(15-41)51-36)52-35-32(47)30(45)27(42)23(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31-,32+,33+,34+,35-,36+,37-,38+,39+/m0/s1 |

InChI Key |

FZEHHXRFTMAICH-DCZAGIEQSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)O)C)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

Anemarrhenasaponin III: A Deep Dive into its Neuroprotective Mechanisms in Neurodegenerative Diseases

For Immediate Release

[City, State] – [Date] – A comprehensive technical analysis of Anemarrhenasaponin III, a steroidal saponin (B1150181) extracted from the rhizomes of Anemarrhena asphodeloides, reveals its significant potential as a therapeutic agent for neurodegenerative diseases. This whitepaper consolidates current research, detailing the compound's mechanism of action, supported by quantitative data and experimental protocols, to guide researchers, scientists, and drug development professionals in this promising field.

This compound, also known as Timosaponin AIII, has demonstrated noteworthy neuroprotective effects in preclinical studies. Its multifaceted mechanism of action targets several key pathological pathways implicated in neurodegenerative disorders such as Alzheimer's disease. The primary mechanisms include the amelioration of cognitive deficits, inhibition of neuroinflammation, and modulation of cholinergic signaling.

Amelioration of Cognitive Deficits

In scopolamine-induced mouse models of learning and memory impairment, this compound has been shown to significantly reverse cognitive deficits. This has been primarily attributed to its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound increases acetylcholine levels in the hippocampus, a brain region crucial for memory formation.[1]

Anti-Neuroinflammatory Effects

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. This compound exhibits potent anti-inflammatory properties by inhibiting the activation of the NF-κB signaling pathway.[1] This pathway is a central regulator of inflammation, and its inhibition by this compound leads to a significant reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the brain.[1]

Core Signaling Pathways

The neuroprotective effects of this compound are orchestrated through the modulation of specific signaling pathways. The inhibition of the NF-κB pathway is a key mechanism underlying its anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects on Cognitive Performance in Scopolamine-Treated Mice

| Parameter | Control | Scopolamine | Scopolamine + this compound |

| Passive Avoidance Test (Step-through latency, s) | 180 ± 20 | 40 ± 10 | 150 ± 25# |

| Morris Water Maze (Escape latency, s) | 20 ± 5 | 55 ± 8 | 25 ± 6# |

| Hippocampal Acetylcholine (ACh) Level (pmol/mg protein) | 15 ± 2 | 7 ± 1.5 | 13 ± 2# |

| Acetylcholinesterase (AChE) Activity (IC50, µM) | - | - | 35.4 |

| p < 0.05 vs. Control; #p < 0.05 vs. Scopolamine. Data are representative values from published studies.[1] |

Table 2: Anti-inflammatory Effects in the Brains of Scopolamine-Treated Mice

| Parameter | Control | Scopolamine | Scopolamine + this compound |

| TNF-α Expression (relative to control) | 1.0 | 3.5 ± 0.5 | 1.2 ± 0.3# |

| IL-1β Expression (relative to control) | 1.0 | 4.2 ± 0.6 | 1.5 ± 0.4# |

| *p < 0.05 vs. Control; #p < 0.05 vs. Scopolamine. Data are representative values from published studies.[1] |

Detailed Experimental Protocols

Morris Water Maze Test for Spatial Learning and Memory

This protocol is adapted from studies evaluating the effect of this compound on cognitive function.[1]

Objective: To assess spatial learning and memory in a mouse model of cognitive impairment.

Apparatus:

-

A circular water tank (120 cm in diameter, 50 cm high) filled with water (22 ± 1°C) made opaque with non-toxic white paint.

-

A hidden platform (10 cm in diameter) submerged 1-2 cm below the water surface.

-

A video tracking system to record and analyze the swim paths of the mice.

Procedure:

-

Acquisition Phase (5 days):

-

Mice are subjected to four trials per day.

-

For each trial, the mouse is gently placed into the water at one of four starting positions (North, South, East, West).

-

The mouse is allowed to swim freely for 60 seconds to find the hidden platform.

-

If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15-20 seconds.

-

The escape latency (time to find the platform) and swim path are recorded.

-

-

Probe Trial (Day 6):

-

The platform is removed from the tank.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

-

Western Blot Analysis for NF-κB Pathway Proteins

This protocol provides a general framework for assessing the effect of this compound on the NF-κB signaling pathway in cell culture models (e.g., BV-2 microglia or SK-N-SH neuroblastoma cells).[1]

Objective: To determine the protein expression levels of key components of the NF-κB pathway.

Materials:

-

Cell lysates from control and treated cells.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Future Directions

While current research provides a strong foundation for the neuroprotective potential of this compound, further investigation is warranted. Future studies should focus on elucidating its effects on other critical pathways in neurodegeneration, including amyloid-beta and tau pathologies, oxidative stress, and autophagy. The development of more advanced preclinical models and eventual clinical trials will be crucial to translate these promising findings into tangible therapeutic benefits for patients with neurodegenerative diseases.

References

Pharmacological Profile of Steroidal Saponins from Anemarrhena asphodeloides: A Technical Guide

Introduction

Anemarrhena asphodeloides Bunge, a perennial herb of the Liliaceae family, has been a cornerstone of Traditional Chinese Medicine for centuries, where its rhizome is used to treat a variety of ailments, including fever, diabetes, and inflammation.[1][2][3] The primary bioactive constituents responsible for its diverse pharmacological effects are steroidal saponins (B1172615).[3][4] Extensive phytochemical investigations have identified over 100 different compounds within the plant, with steroidal saponins being the most prominent.[4][5]

This technical guide provides an in-depth review of the pharmacological profile of key steroidal saponins from Anemarrhena asphodeloides, focusing on their anti-tumor, anti-inflammatory, anti-diabetic, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and visual representations of key molecular mechanisms.

Key Steroidal Saponins

The most studied steroidal saponins from Anemarrhena asphodeloides include Timosaponin AIII, Timosaponin BII, and Sarsasapogenin, which serve as the foundation for much of the plant's therapeutic potential.[2][5][6]

Anti-Tumor Activity

Steroidal saponins from Anemarrhena have demonstrated potent cytotoxic effects across a range of cancer cell lines.[2][4] The primary mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest through the modulation of various signaling pathways.[7][8] Timosaponin AIII, in particular, is a well-documented anti-cancer agent.[2][5]

Quantitative Data: Cytotoxicity

The following table summarizes the cytotoxic activity of various steroidal saponins isolated from Anemarrhena asphodeloides against human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Saponin/Compound | Cancer Cell Line | IC50 (μM) | Reference |

| Timosaponin V | MCF-7 (Breast Cancer) | 2.16 ± 0.19 | [9] |

| Timosaponin V | HepG2 (Liver Cancer) | 2.01 ± 0.19 | [9] |

| Anemarsaponin P (Compound 3) | HepG2 (Liver Cancer) | 43.90 | [4][10] |

| Timosaponin E1 (Compound 7) | SGC7901 (Gastric Cancer) | 57.90 | [4][10] |

| Timosaponin AIII | Acetylcholinesterase (AChE) | 35.4 | [11] |

Signaling Pathways in Anti-Tumor Activity

Timosaponin AIII exerts its anti-tumor effects by inducing apoptosis and cell cycle arrest. This is achieved by modulating several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell survival and proliferation.[7][8] Inhibition of these pathways leads to the activation of caspases, the executioners of apoptosis.[8]

References

- 1. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Timosaponin AIII: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iscientific.org [iscientific.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 6. Chemistry, Biosynthesis and Pharmacology of Sarsasapogenin: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic steroidal saponins from the rhizome of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Anemarrhena asphodeloides Saponins: A Technical Guide to Components, Traditional Uses, and Modern Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Anemarrhena asphodeloides, known in Traditional Chinese Medicine (TCM) as "Zhi Mu," is a perennial herb with a long history of medicinal use, spanning over two millennia.[1][2] Its rhizome, the primary part used for therapeutic purposes, is rich in a variety of bioactive compounds, with steroidal saponins (B1172615) being the most prominent and pharmacologically significant.[3][4] Traditionally, it has been used to "clear heat and drain fire," "enrich Yin," and "moisten dryness," making it a cornerstone herb for treating conditions such as high fevers, night sweats, coughs, and diabetes-related ailments.[1][2]

Modern phytochemical and pharmacological research has begun to validate these traditional applications, identifying specific saponin (B1150181) components and elucidating their mechanisms of action. These compounds have demonstrated a wide array of biological activities, including anti-tumor, anti-inflammatory, neuroprotective, antidiabetic, and cardioprotective effects.[5][6] This guide provides a comprehensive overview of the key saponin components of Anemarrhena asphodeloides, their traditional uses, and the experimental methodologies used to isolate and evaluate them, with a focus on their underlying molecular pathways for drug development professionals.

Major Saponin Components of Anemarrhena asphodeloides

The rhizome of Anemarrhena asphodeloides contains a complex mixture of steroidal saponins, which are considered its primary bioactive constituents.[4] These compounds are glycosides, consisting of a steroidal aglycone (sapogenin) linked to one or more sugar chains. Over two hundred compounds have been isolated from the plant, with saponins being a major class.[5] Timosaponin A-III and Timosaponin B-II are among the most abundant and well-studied saponins in the rhizome.[4][7]

Quantitative Data on Saponin Content

The total saponin content in the rhizome of Anemarrhena asphodeloides is approximately 6%.[8][9] The concentration of individual saponins can vary, with the fibrous roots showing particularly high levels of certain compounds.

| Component | Plant Part | Reported Content (%) | Reference |

| Total Saponins | Rhizome | ~6.0% | [8][9] |

| Timosaponin B-II | Fibrous Roots | 3.62% | [10][11] |

| Timosaponin A-III | Fibrous Roots | 0.72% | [10][11] |

| Sarsasapogenin (B1680783) (aglycone) | Dried Rhizome | 0.46% (Yield after hydrolysis) | [12] |

This table summarizes the quantitative data of key saponin components found in Anemarrhena asphodeloides.

Traditional Uses and Correlated Pharmacological Activities

The historical use of Anemarrhena asphodeloides in TCM provides a valuable framework for understanding its therapeutic potential. Modern research has linked many of these traditional applications to the pharmacological activities of its saponin constituents.

| Traditional Use (TCM) | Description | Key Saponins Implicated | Modern Pharmacological Correlate |

| Clearing Heat & Draining Fire | Used to treat high fever, irritability, and thirst associated with infectious diseases.[2][9] | Total Saponins | Anti-inflammatory, Antipyretic, Antimicrobial Activity.[5][13] |

| Enriching Yin & Moistening Dryness | Applied for symptoms of Yin deficiency like night sweats, hot flashes, dry mouth, and constipation.[1] | Timosaponins | Endocrine regulation (menopausal support), neuroprotective effects.[1][4] |

| Treating "Wasting-Thirst" (Xiao Ke) | A traditional application for conditions resembling diabetes.[1][2] | Timosaponin A-III, Timosaponin B-II, Total Saponins | Hypoglycemic, Antidiabetic, Cardioprotective effects.[6][7] |

| Resolving Phlegm & Stopping Cough | Used for coughs with thick yellow sputum, particularly in chronic bronchitis.[8] | Saponins (general) | Expectorant and anti-inflammatory effects on respiratory tract.[8][13] |

This table connects the traditional uses of Anemarrhena asphodeloides with its modern, scientifically-validated pharmacological activities.

Experimental Protocols

The extraction and isolation of saponins from Anemarrhena asphodeloides are critical steps for research and drug development. Methodologies range from conventional solvent-based techniques to more modern, efficient approaches.

General Workflow for Saponin Extraction and Isolation

The process typically involves extraction from the plant material, purification to separate saponins from other phytochemicals, and hydrolysis to study the aglycone structure.

Detailed Protocol: Conventional Solvent Extraction and Hydrolysis

This protocol is adapted from established methodologies for the extraction of saponins and the subsequent isolation of their aglycone, sarsasapogenin.[12]

1. Preparation of Plant Material:

-

Begin with 1 kg of dried rhizome of Anemarrhena asphodeloides.

-

Grind the rhizome into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Extract the powdered rhizome with 20 L of 95% aqueous ethanol.

-

Perform the extraction at a controlled temperature of 70°C for a duration of 4 hours with continuous stirring.[12]

-

Filter the mixture to separate the ethanolic extract from the plant residue.

3. Concentration:

-

Concentrate the resulting ethanolic extract using a rotary evaporator under reduced pressure to remove the ethanol efficiently.

4. Initial Purification (Column Chromatography):

-

Subject the concentrated extract to column chromatography using a macroporous resin.

-

Perform elution with a stepwise gradient of ethanol concentrations: 10%, 30%, 50%, and 90%.[12] The saponin-rich fraction is typically eluted at higher ethanol concentrations.

5. Acid Hydrolysis (to obtain aglycone):

-

Collect and concentrate the 90% ethanol fraction, which is rich in saponins.

-

Mix the concentrated solution with an equal volume of 10% hydrochloric acid (HCl).

-

Incubate the mixture at 50°C for 2 hours to facilitate the hydrolysis of the glycosidic bonds, cleaving the sugar moieties from the steroidal backbone.[12]

6. Purification of Sarsasapogenin (Aglycone):

-

Following hydrolysis, concentrate the solution.

-

Dissolve the residue in absolute ethanol and decolorize with activated carbon for 30 minutes.

-

Filter the solution and induce crystallization.

-

Collect the resulting white acicular crystals of sarsasapogenin by filtration and repeat the recrystallization process to obtain a pure product.

7. Modern Extraction Techniques:

-

For improved efficiency, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE) can be employed.[12] These methods often offer reduced extraction times and lower solvent consumption.

Mechanisms of Action and Signaling Pathways

The diverse pharmacological effects of Anemarrhena asphodeloides saponins are attributed to their ability to modulate multiple cellular signaling pathways.

PI3K/AKT/HIF-1α Pathway in Diabetic Cardiomyopathy

Total saponins from Anemarrhena asphodeloides (RATS) have been shown to protect against diabetic cardiomyopathy. This effect is mediated by the modulation of the PI3K/AKT pathway, which plays a crucial role in cell survival and metabolism.[6]

Anti-Tumor Mechanisms of Timosaponin A-III

Timosaponin A-III (Timo AIII) is a potent anti-cancer agent that targets multiple pathways involved in tumor growth, angiogenesis, and survival.[4]

Cardiovascular Effects

Saponins from Anemarrhena asphodeloides have been shown to modulate genes related to cardiovascular function in human umbilical vein endothelial cells (HUVECs), suggesting a protective role.[14]

Conclusion

Anemarrhena asphodeloides is a rich source of bioactive steroidal saponins with significant therapeutic potential. Its long-standing use in Traditional Chinese Medicine for treating inflammatory and metabolic conditions is now being substantiated by modern scientific investigation. Saponins such as Timosaponin A-III and Timosaponin B-II have been identified as key active principles, modulating critical signaling pathways like PI3K/AKT and targeting molecules such as VEGFR and NF-κB.

For researchers and drug development professionals, the saponins of Anemarrhena asphodeloides represent a promising library of natural compounds for developing novel therapeutics for cancer, diabetes, cardiovascular disorders, and inflammatory diseases. Further research focusing on the pharmacokinetic profiles, bioavailability, and specific molecular interactions of individual saponins will be crucial in translating the plant's traditional wisdom into evidence-based modern medicine.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of the botany, ethnopharmacology, phytochemistry, pharmacology, toxicology and quality of Anemarrhena asphodeloides Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anemarrhena asphodeloides Bunge total saponins ameliorate diabetic cardiomyopathy by modifying the PI3K/AKT/HIF-1α pathway to restore glycolytic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. practicalplants.org [practicalplants.org]

- 9. pfaf.org [pfaf.org]

- 10. phcog.com [phcog.com]

- 11. phcog.com [phcog.com]

- 12. benchchem.com [benchchem.com]

- 13. ANEMARRHENA ASPHODELOIDES ROOT EXTRACT - Ataman Kimya [atamanchemicals.com]

- 14. [Investigations on the molecular mechanisms of saponins from Anemarrhena asphodeloides Bunge using oligonucleotide microarrays] - PubMed [pubmed.ncbi.nlm.nih.gov]

Anemarrhenasaponin III: A Deep Dive into its Molecular Architecture

For Researchers, Scientists, and Drug Development Professionals

Introduction

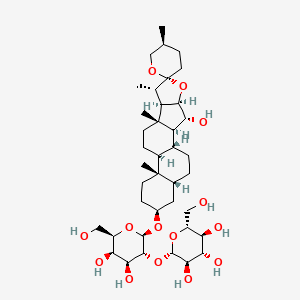

Anemarrhenasaponin III is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides Bunge (Liliaceae), a plant with a long history of use in traditional medicine. As a member of the saponin class of compounds, this compound possesses a complex molecular structure comprising a steroidal aglycone linked to sugar moieties. Understanding the precise three-dimensional arrangement of its atoms is crucial for elucidating its biological activities and for the rational design of novel therapeutics. This technical guide provides a detailed structural analysis of this compound, compiling key spectroscopic data and outlining the experimental approaches used for its characterization.

Chemical Structure

This compound has the molecular formula C₃₉H₆₄O₁₄ and a molecular weight of 756.92 g/mol . The structure was elucidated primarily through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The molecule consists of a sarsasapogenin-type steroidal aglycone and a trisaccharide chain attached at the C-3 position.

dot

Caption: General structural representation of this compound.

Spectroscopic Data for Structural Elucidation

The definitive structural determination of this compound relies on the interpretation of data from ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1] The primary reference for this data is the 1994 publication by S. Saito et al. in the Chemical and Pharmaceutical Bulletin, which first reported the isolation and structure elucidation of this compound.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom within the molecule, allowing for the assembly of its carbon skeleton and the determination of stereochemistry.

Table 1: ¹³C-NMR Spectroscopic Data for this compound (Aglycone Moiety)

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 37.4 |

| 2 | 31.8 |

| 3 | 78.5 |

| 4 | 39.2 |

| 5 | 141.1 |

| 6 | 121.8 |

| 7 | 32.2 |

| 8 | 31.6 |

| 9 | 50.2 |

| 10 | 36.9 |

| 11 | 21.1 |

| 12 | 39.9 |

| 13 | 40.4 |

| 14 | 56.4 |

| 15 | 32.4 |

| 16 | 81.1 |

| 17 | 62.8 |

| 18 | 16.4 |

| 19 | 19.3 |

| 20 | 41.9 |

| 21 | 14.7 |

| 22 | 109.4 |

| 23 | 31.6 |

| 24 | 28.9 |

| 25 | 30.4 |

| 26 | 67.0 |

| 27 | 17.2 |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (Sugar Moieties)

| Sugar Unit | Carbon No. | Chemical Shift (δ) ppm |

| β-D-Glucopyranosyl (inner) | 1' | 102.4 |

| 2' | 81.6 | |

| 3' | 76.9 | |

| 4' | 70.0 | |

| 5' | 76.7 | |

| 6' | 62.7 | |

| β-D-Glucopyranosyl (outer) | 1'' | 104.9 |

| 2'' | 75.6 | |

| 3'' | 78.1 | |

| 4'' | 71.5 | |

| 5'' | 77.9 | |

| 6'' | 62.7 |

Table 3: ¹H-NMR Spectroscopic Data for this compound

| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J in Hz) |

| H-3 | 3.38 | m | |

| H-6 | 5.35 | br s | |

| H-16 | 4.42 | m | |

| H-18 | 0.81 | s | |

| H-19 | 1.04 | s | |

| H-21 | 0.98 | d | 6.8 |

| H-27 | 0.80 | d | 6.4 |

| H-1' (Glc) | 4.40 | d | 7.8 |

| H-1'' (Glc) | 4.55 | d | 7.8 |

Note: The complete assignment of all proton signals requires advanced 2D-NMR techniques and was not fully detailed in the original publication.

Mass Spectrometry (MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight and the sequence of the sugar units.

Table 4: Mass Spectrometry Fragmentation Data for this compound

| Ion | m/z | Interpretation |

| [M + Na]⁺ | 779 | Sodium Adduct of the Intact Molecule |

| [M + H]⁺ | 757 | Protonated Intact Molecule |

| [M + H - 162]⁺ | 595 | Loss of a Hexose Unit (Glucose) |

| [M + H - 162 - 162]⁺ | 433 | Loss of Two Hexose Units (Glucose) |

| [Aglycone + H]⁺ | 417 | Protonated Sarsasapogenin Aglycone |

Experimental Protocols

The structural elucidation of this compound involves a series of experimental procedures, from isolation to spectroscopic analysis.

Isolation of this compound

The general procedure for isolating steroidal saponins (B1172615) from Anemarrhena asphodeloides involves the following steps:

dot

Caption: Generalized workflow for the isolation of this compound.

-

Extraction: The dried and powdered rhizomes are typically extracted with a polar solvent, such as hot water or methanol, to isolate the glycosides.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. The saponin-rich fraction is usually found in the n-butanol layer.

-

Chromatography: The saponin-rich fraction is further purified using a combination of chromatographic techniques. This often includes column chromatography on silica (B1680970) gel and octadecylsilanized (ODS) silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C-NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, typically pyridine-d₅, which is suitable for dissolving polar saponins. 2D-NMR experiments such as COSY, HSQC, and HMBC are essential for the complete and unambiguous assignment of all proton and carbon signals and for establishing the connectivity between the aglycone and the sugar moieties.

-

Mass Spectrometry: FAB-MS or modern techniques like Electrospray Ionization (ESI-MS) are used. For FAB-MS, the sample is mixed with a suitable matrix (e.g., glycerol (B35011) or 3-nitrobenzyl alcohol) and bombarded with a high-energy beam of atoms (e.g., Xenon) to induce ionization. Tandem MS (MS/MS) experiments are performed to induce fragmentation and deduce the sequence of the sugar chain.

Biological Activity and Signaling Pathways

While the primary focus of this guide is the structural analysis of this compound, it is worth noting that related saponins from Anemarrhena asphodeloides, such as Timosaponin AIII, have been investigated for a range of biological activities. These activities include anti-inflammatory, anti-cancer, and neuroprotective effects. The mechanisms of action for these related compounds have been shown to involve various signaling pathways. For instance, Timosaponin AIII has been reported to inhibit the NF-κB signaling pathway, which plays a key role in inflammation. However, specific studies detailing the signaling pathways modulated by this compound are limited.

dot

Caption: Hypothetical signaling pathway for this compound.

Further research is required to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

Conclusion

The structural architecture of this compound has been rigorously established through a combination of isolation techniques and comprehensive spectroscopic analyses, primarily NMR and mass spectrometry. The detailed data presented in this guide provides a foundational understanding of its molecular structure, which is essential for further research into its pharmacological properties and potential therapeutic applications. Future studies are warranted to explore its mechanism of action and to fully realize its potential in drug discovery and development.

References

Anemarrhenasaponin III: A Technical Guide on its Role in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarrhenasaponin III is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides (known as ‘Zhi Mu’ in Traditional Chinese Medicine - TCM). For centuries, Zhi Mu has been a cornerstone of TCM, traditionally used to clear heat, nourish Yin, and moisten dryness. Modern research is beginning to elucidate the pharmacological mechanisms behind these traditional uses, with saponins (B1172615) like this compound emerging as key bioactive constituents. This technical guide provides a comprehensive overview of the current understanding of this compound, including its role in TCM, its potential pharmacological activities, and the molecular pathways it may modulate. Due to the limited availability of research focused specifically on this compound, this guide also draws upon data from closely related saponins isolated from Anemarrhena asphodeloides to infer its potential properties and mechanisms of action.

Introduction: The Traditional Context of Anemarrhena asphodeloides (Zhi Mu)

In the pharmacopoeia of Traditional Chinese Medicine, Anemarrhena asphodeloides is a highly valued herb with a history of use spanning over two millennia.[1] Classified as a "heat-clearing and fire-purging" herb, its primary indications include high fever, irritability, thirst, and cough with thick yellow sputum.[1] Furthermore, it is known to "nourish the Yin and moisten dryness," making it a crucial component in formulas for treating conditions associated with Yin deficiency, such as night sweats, steaming bone disorder, and wasting-thirsting disorder (a condition analogous to diabetes).[1][2]

The medicinal properties of Zhi Mu are attributed to its rich phytochemical composition, which includes steroidal saponins, mangiferin, flavonoids, and polysaccharides.[2] Among these, the steroidal saponins, a class to which this compound belongs, are considered to be major contributors to its therapeutic effects.

Pharmacological Potential of Anemarrhena Saponins

While research specifically on this compound is sparse, studies on other saponins from Anemarrhena asphodeloides, such as Timosaponin AIII and Timosaponin BII, have revealed a broad spectrum of pharmacological activities. These findings provide a strong basis for inferring the potential therapeutic applications of this compound.

Potential Therapeutic Areas:

-

Anti-inflammatory Effects: Saponins from Anemarrhena asphodeloides have demonstrated significant anti-inflammatory properties.[3] This aligns with the traditional use of Zhi Mu for "clearing heat."

-

Neuroprotective Effects: Several studies have pointed towards the neuroprotective potential of Anemarrhena saponins, suggesting their utility in neurodegenerative diseases.

-

Antidiabetic Effects: The traditional use of Zhi Mu for "wasting-thirsting disorder" is supported by modern research indicating the antidiabetic potential of its saponin constituents.

-

Anti-cancer Activity: Preliminary research has shown that certain saponins from this plant may possess anti-tumor properties.

Quantitative Data on Related Anemarrhena Saponins

Table 1: Inhibitory Concentration (IC50) of Timosaponin BIII on Nitric Oxide (NO) Production

| Compound | Cell Line | Inducer | IC50 (µM) | Reference |

| Timosaponin BIII | N9 microglial cells | Lipopolysaccharide (LPS) | 11.91 | [4] |

Table 2: Pharmacokinetic Parameters of Anemarrhena Saponins in Rats Following Oral Administration of a Saponin Extract

| Compound | Tmax (h) |

| Timosaponin B-II | 2-8 |

| Timosaponin B-III | 2-8 |

| Timosaponin A-III | 2-8 |

| Timosaponin A-I | 2-8 |

Note: This data represents the time to maximum plasma concentration (Tmax) for several saponins after oral administration of a complex extract. Individual pharmacokinetic parameters for purified this compound may vary.

Postulated Mechanisms of Action: Signaling Pathways

The anti-inflammatory and neuroprotective effects of saponins from Anemarrhena asphodeloides are believed to be mediated through the modulation of key signaling pathways. Based on studies of related saponins, it is hypothesized that this compound may exert its effects through the inhibition of the NF-κB and MAPK signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In pathological conditions, the activation of NF-κB leads to the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.

Anemarrhena saponins have been shown to inhibit the activation of NF-κB. This is a key mechanism underlying their anti-inflammatory effects. The proposed mechanism involves preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the translocation of NF-κB to the nucleus is blocked, thereby suppressing the transcription of pro-inflammatory genes.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. The three main MAPK families are ERK, JNK, and p38. The activation of p38 and JNK is strongly associated with inflammatory responses.

It is plausible that this compound, like other related saponins, can suppress the phosphorylation of key proteins in the MAPK pathway, such as p38 and JNK. By inhibiting their activation, this compound could further contribute to the downregulation of inflammatory processes.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anti-inflammatory and neuroprotective effects of compounds like this compound. These are based on standard methodologies and should be adapted and optimized for specific experimental conditions.

Extraction and Isolation of this compound

This is a generalized protocol for the extraction and isolation of saponins. Specific yields and purities will vary.

Methodology:

-

Extraction: The dried and powdered rhizomes of Anemarrhena asphodeloides are refluxed with an aqueous ethanol solution (e.g., 70%). This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography. A variety of stationary phases can be used, including silica gel and octadecylsilane (B103800) (ODS), with a gradient of mobile phases (e.g., chloroform-methanol-water or methanol-water) to separate the components based on polarity.

-

Purification: Fractions containing the target saponin, as identified by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are pooled and further purified using preparative HPLC to obtain this compound of high purity.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., N9) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture media.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Western Blot Analysis for NF-κB and MAPK Pathways

-

Cell Lysis: Following treatment and stimulation as described above, cells are lysed to extract total protein or nuclear and cytoplasmic fractions.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, IκBα, p-p38, p-JNK, and their total forms, as well as a loading control like β-actin or GAPDH).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified to determine the relative changes in protein expression and phosphorylation.

Future Directions and Conclusion

This compound, as a constituent of the traditionally significant herb Anemarrhena asphodeloides, holds considerable promise for further investigation. While the current body of research on this specific molecule is limited, the well-documented anti-inflammatory and neuroprotective effects of related saponins from the same plant provide a strong rationale for its continued study.

Future research should focus on:

-

Definitive Isolation and Characterization: Establishing a robust and reproducible method for the isolation of this compound to ensure a consistent supply for research purposes.

-

In-depth Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to elucidate the specific pharmacological activities of purified this compound.

-

Quantitative Analysis: Determining key quantitative parameters such as IC50 and EC50 values for its various biological activities.

-

Mechanism of Action Studies: Utilizing molecular biology techniques to confirm its effects on signaling pathways like NF-κB and MAPK.

-

Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and safety profile to evaluate its potential as a drug candidate.

References

- 1. Plasma pharmacochemistry combined with microdialysis to screen potential bioactive components and their metabolites in Anemarrhena asphodeloides saponin extract using ultrahigh-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An Ethnobotanical and Pharmacological Deep Dive into Anemarrhenasaponin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarrhenasaponin III, also known as Timosaponin AIII, is a prominent steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides Bunge. This plant, known as "Zhi Mu" in Traditional Chinese Medicine (TCM), has a rich history of use spanning over two millennia for treating a variety of ailments characterized by "heat" and "dryness." This technical guide provides an in-depth exploration of the ethnobotanical origins of this compound and a comprehensive overview of its pharmacological properties, supported by quantitative data from preclinical studies and detailed experimental protocols. The guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.

Ethnobotanical Background of Anemarrhena asphodeloides (Zhi Mu)

Anemarrhena asphodeloides, a perennial herb native to East Asia, holds a significant place in Traditional Chinese Medicine.[1][2] Its rhizome, "Zhi Mu," which translates to "know mother," has been historically utilized to clear heat, purge fire, nourish yin, and moisten dryness.[3][4][5] In TCM theory, it is considered to have a bitter and sweet taste and a cold nature, and it is associated with the lung, stomach, and kidney meridians.[5]

Traditional applications of Zhi Mu include the treatment of:

-

Febrile Diseases: High fevers, irritability, and thirst.[3][6][7]

-

Respiratory Conditions: Cough with thick, yellow phlegm, and dry cough due to lung heat.[1][2][7]

-

Diabetes (Xiao Ke): Symptoms of excessive thirst, hunger, and urination.[1][3][7]

-

Inflammatory Conditions: Including bleeding gums and night sweats, which are signs of yin deficiency with internal heat.[5][6][7]

-

Skin Ailments: Such as eczema and psoriasis, leveraging its anti-inflammatory properties.[1]

The therapeutic effects of Anemarrhena asphodeloides are largely attributed to its rich phytochemical composition, which includes steroidal saponins, flavonoids, and polysaccharides.[2] Among the most abundant and pharmacologically active of these are the steroidal saponins, with this compound (Timosaponin AIII) being a key constituent.[8]

Pharmacological Activities of this compound (Timosaponin AIII)

This compound has been the subject of extensive preclinical research, which has elucidated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, while exhibiting lower toxicity towards normal cells.[2] Its anti-cancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Data Presentation: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 15.41 | [9] |

| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | [9] |

| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | [9] |

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-cancer effects by modulating several key signaling pathways, including the inhibition of the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[9] It also induces mitochondria-mediated and caspase-dependent apoptosis.[9]

References

- 1. Timosaponin AIII Suppresses Hepatocyte Growth Factor-Induced Invasive Activity through Sustained ERK Activation in Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Timosaponin AIII and its metabolite sarsasapogenin ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. Timosaponin AIII from Anemarrhena asphodeloides binds and inhibits S100A8-mediated neutrophil infiltration and NET formation ameliorates MASH - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Anemarrhenasaponin III Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of Anemarrhenasaponin III from the rhizomes of Anemarrhena asphodeloides. The protocols detailed below are based on established methodologies in natural product chemistry and are intended to guide researchers in obtaining high-purity this compound for research and development purposes.

Extraction of Crude Saponins (B1172615) from Anemarrhena asphodeloides

The initial step involves the extraction of a broad range of saponins, including this compound, from the dried rhizomes of Anemarrhena asphodeloides. Ethanol-based solvent extraction is a widely used and effective method.

Experimental Protocol: Ethanolic Extraction

-

Material Preparation: Begin with dried rhizomes of Anemarrhena asphodeloides. Grind the rhizomes into a coarse powder to increase the surface area for efficient extraction.

-

Solvent Extraction:

-

Place 1 kg of the powdered rhizome into a suitable extraction vessel.

-

Add 20 L of 95% aqueous ethanol (B145695).

-

Heat the mixture to 70°C and maintain for 4 hours with continuous stirring.[1]

-

-

Filtration and Concentration:

-

After extraction, filter the mixture to separate the ethanolic extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol. This will result in a crude saponin-rich extract.

-

Purification of this compound

A multi-step purification process is required to isolate this compound from the crude extract. This typically involves preliminary purification using macroporous resin chromatography followed by a high-resolution purification step using preparative High-Performance Liquid Chromatography (HPLC).

Preliminary Purification: Macroporous Resin Column Chromatography

Macroporous resin chromatography is an effective technique for the initial separation of saponins from other components in the crude extract.[1][2]

Experimental Protocol: Macroporous Resin Chromatography

-

Resin Selection and Preparation: Select a suitable macroporous resin (e.g., D101, AB-8). Pre-treat the resin by washing with ethanol and then water to remove any impurities.

-

Column Packing: Pack a chromatography column with the prepared macroporous resin.

-

Sample Loading: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase (e.g., 10% ethanol) and load it onto the column.

-

Gradient Elution: Elute the column with a stepwise gradient of increasing ethanol concentrations. A typical gradient could be:

-

10% aqueous ethanol

-

30% aqueous ethanol

-

50% aqueous ethanol

-

90% aqueous ethanol[1]

-

-

Fraction Collection: Collect fractions at each ethanol concentration. Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. The 90% ethanol fraction is often rich in saponins.[1]

High-Purity Purification: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatography technique used to isolate and purify individual compounds from a mixture. This step is crucial for obtaining this compound with high purity.

Experimental Protocol: Preparative HPLC

-

Column and Mobile Phase Selection:

-

Column: A reversed-phase C18 column is commonly used for saponin (B1150181) separation.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. The exact gradient profile will need to be optimized based on analytical HPLC results.

-

-

Sample Preparation: Dissolve the this compound-rich fraction obtained from the macroporous resin chromatography in the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Inject the prepared sample onto the preparative HPLC system.

-

Run the optimized gradient elution program.

-

Monitor the elution profile using a UV detector.

-

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Confirmation and Lyophilization:

-

Analyze the collected fraction using analytical HPLC to confirm its purity.

-

Lyophilize the pure fraction to obtain this compound as a powder.

-

Quantitative Analysis

Accurate quantification of this compound throughout the extraction and purification process is essential for determining yield and purity. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard method for this analysis.

Experimental Protocol: Quantitative HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 analytical column.

-

Chromatographic Conditions (General):

-

Mobile Phase: A gradient of acetonitrile and water (with or without a small amount of acid, e.g., 0.05% acetic acid).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Saponins often lack a strong chromophore, and detection can be performed at low UV wavelengths, such as 203 nm.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

-

Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Prepare and inject samples from each stage of the extraction and purification process.

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

The following tables summarize the expected quantitative data from the extraction and purification process. Note: The values presented are hypothetical and will vary depending on the starting material and experimental conditions.

Table 1: Extraction and Purification Yield of this compound

| Step | Starting Material (g) | Product Weight (g) | Yield (%) |

| Crude Ethanolic Extraction | 1000 | 150 | 15.0 |

| Macroporous Resin Chromatography | 150 | 25 | 16.7 |

| Preparative HPLC | 25 | 2.0 | 8.0 |

Table 2: Purity of this compound at Each Purification Stage

| Step | Purity (%) by HPLC-UV |

| Crude Ethanolic Extract | 5 - 10 |

| Macroporous Resin Fraction | 40 - 60 |

| Final Product (after Preparative HPLC) | > 98 |

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Proposed Anti-inflammatory Signaling Pathway

Based on studies of structurally similar saponins from Anemarrhena asphodeloides, this compound is proposed to exert its anti-inflammatory effects through the inhibition of the NF-κB and p38 MAPK signaling pathways.

Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.

References

Application Note: Quantification of Anemarrhenasaponin III in Biological Matrices using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anemarrhenasaponin III, also known as Timosaponin AIII, is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides. It has garnered significant interest in the pharmaceutical field due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of this compound from a plasma matrix.

Materials:

-

Plasma samples

-

This compound and Internal Standard (IS) stock solutions

-

Ethyl acetate (B1210297) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Thaw plasma samples to room temperature.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Spike with an appropriate amount of internal standard (e.g., Ginsenoside Re).

-

Add 500 µL of ethyl acetate to the plasma sample.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

Vortex for 1 minute to ensure complete dissolution.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition |

| HPLC Column | C18 column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Program | Start with 50% B, linear gradient to 95% B in 5 min, hold for 2 min, return to 50% B in 0.1 min, and re-equilibrate for 2.9 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30°C |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions and Compound-Specific Parameters:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| This compound | 739.4 | 577.3 | 100 | 35 |

| Ginsenoside Re (IS) | 945.5 | 485.3 | 120 | 40 |

*Disclaimer: The provided Declustering Potential and Collision Energy values are typical for similar compounds and should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the quantitative data from a representative method validation study for the quantification of this compound in rat plasma.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 5 - 2000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (RSD%) | ≤ 8.5% |

| Inter-day Precision (RSD%) | ≤ 10.2% |

| Accuracy (RE%) | -7.8% to 9.5% |

| Extraction Recovery | 85.2% - 91.5% |

| Matrix Effect | 92.3% - 104.7% |

Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration (50 mg/kg) .[1]

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 104.7 ± 20.7 |

| Tmax (h) | 4.0 - 6.0 |

| AUC₀₋t (ng·h/mL) | 876.5 ± 123.4 |

| t₁/₂ (h) | 7.8 ± 1.5 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from sample collection to data analysis.

Caption: Workflow for this compound Quantification.

Logical Relationship: Quantification Process

This diagram outlines the logical steps and decisions involved in the HPLC-MS/MS quantification method.

Caption: Logical Flow of the Quantification Protocol.

References

Application Notes and Protocols for Anemarrhenasaponin III Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin III (AS III) is a steroidal saponin (B1150181) that is a primary bioactive constituent of the rhizomes of Anemarrhena asphodeloides (Zhimu).[1] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including fever, inflammation, diabetes, and respiratory conditions.[2][3] Modern pharmacological studies have revealed that AS III possesses a wide range of biological activities, including neuroprotective, anti-inflammatory, anti-tumor, and anti-diabetic effects.[1][4] These properties make AS III a promising candidate for the development of new therapeutics.

This document provides detailed application notes and protocols for developing and utilizing animal models to investigate the in vivo efficacy of this compound across its primary therapeutic indications.

Key Therapeutic Areas and Corresponding Animal Models

The multifaceted pharmacological profile of AS III necessitates the use of diverse and specific animal models to substantiate its therapeutic potential. The primary areas of investigation are neurodegenerative diseases and inflammation.

Neuroprotection: Alzheimer's Disease Models

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to progressive neurodegeneration and cognitive decline.[5] Several transgenic mouse models that recapitulate key aspects of AD pathology are available for efficacy studies.[6]

-

APP/PS1 Transgenic Mice: These mice co-express mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of Aβ plaques, neuroinflammation, and cognitive deficits.[7] This is a widely used model to test the efficacy of potential AD therapeutics.

-

5XFAD Mice: This model expresses five familial Alzheimer's disease mutations in APP and PS1, resulting in a more aggressive and rapid development of Aβ pathology, with plaque formation occurring as early as 4 to 5 months of age.[7] This model is particularly useful for accelerated screening of compounds.

Anti-Inflammation: Acute and Chronic Inflammation Models

Inflammation is a critical component of numerous diseases. AS III has demonstrated significant anti-inflammatory properties.[1] Standard, well-characterized animal models are employed to evaluate these effects.

-

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model: Intratracheal or intranasal administration of LPS, a component of gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by neutrophil infiltration and the release of pro-inflammatory cytokines.[8] This model is ideal for studying the acute anti-inflammatory effects of AS III.

-

Carrageenan-Induced Paw Edema Model: This is a classic and highly reproducible model of acute inflammation.[9] Subplantar injection of carrageenan induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation.[9]

-

Complete Freund's Adjuvant (CFA)-Induced Arthritis Model: To investigate effects on chronic inflammation, the CFA-induced arthritis model in rats or mice is utilized.[9] This model mimics many aspects of human rheumatoid arthritis, including joint swelling, cartilage destruction, and bone erosion.[9]

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize representative quantitative data from hypothetical efficacy studies based on the known activities of AS III.

Table 1: Effect of this compound on Cognitive Performance in APP/PS1 Mice

| Treatment Group | Dose (mg/kg) | Latency to Find Platform (seconds) - Day 5 |

| Vehicle Control | - | 45.2 ± 5.8 |

| Donepezil (Standard) | 1 | 25.6 ± 4.1 |

| AS III | 10 | 38.9 ± 5.2 |

| AS III | 25 | 29.1 ± 4.5 |

| AS III | 50 | 24.8 ± 3.9* |

| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |

Table 2: Effect of this compound on Inflammatory Markers in LPS-Induced ALI

| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x10^4) | Neutrophils in BALF (%) | IL-6 in BALF (pg/mL) |

| Saline Control | - | 2.5 ± 0.4 | 5.2 ± 1.1 | 35.1 ± 8.2 |

| LPS + Vehicle | - | 48.7 ± 6.3 | 85.4 ± 7.9 | 850.4 ± 95.7 |

| LPS + AS III | 10 | 35.1 ± 5.1 | 68.2 ± 6.5 | 612.8 ± 78.4 |

| LPS + AS III | 25 | 22.4 ± 4.2 | 45.9 ± 5.8 | 355.6 ± 55.1 |

| BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SEM. *p < 0.05 compared to LPS + Vehicle. |

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects of AS III in 5XFAD Mice

-

Animals: Male 5XFAD transgenic mice and wild-type littermates, aged 3 months.

-

Groups:

-

Group 1: Wild-type + Vehicle

-

Group 2: 5XFAD + Vehicle

-

Group 3: 5XFAD + AS III (25 mg/kg)

-

Group 4: 5XFAD + AS III (50 mg/kg)

-

-

Procedure:

-

Administer AS III or vehicle daily via oral gavage for 12 weeks.

-

Starting at week 10, conduct behavioral testing using the Morris Water Maze to assess spatial learning and memory.

-

At the end of the 12-week treatment period, euthanize animals and collect brain tissue.

-

Process one hemisphere for immunohistochemical analysis of Aβ plaque load (using 4G8 antibody) and microgliosis (using Iba1 antibody).

-

Homogenize the other hemisphere to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA.

-

Protocol 2: Assessment of Anti-inflammatory Effects of AS III in Carrageenan-Induced Paw Edema

-

Animals: Male Sprague-Dawley rats, weighing 180-220g.

-

Groups:

-

Group 1: Saline + Vehicle

-

Group 2: Carrageenan + Vehicle

-

Group 3: Carrageenan + AS III (25 mg/kg)

-

Group 4: Carrageenan + Indomethacin (10 mg/kg, positive control)

-

-

Procedure:

-

Administer AS III, indomethacin, or vehicle intraperitoneally 1 hour before the carrageenan injection.

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each group relative to the carrageenan + vehicle control group.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. ANEMARRHENA ASPHODELOIDES ROOT EXTRACT - Ataman Kimya [atamanchemicals.com]

- 3. What is Anemarrhena Asphodeloides Root Extractï¼ - Knowledge [biowayorganicinc.com]

- 4. A review of the botany, ethnopharmacology, phytochemistry, pharmacology, toxicology and quality of Anemarrhena asphodeloides Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mammalian Models in Alzheimer’s Research: An Update | MDPI [mdpi.com]

- 6. [Experimental models in Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dementia Insights: What Do Animal Models of Alzheimer’s Dis [practicalneurology.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application of Anemarrhenasaponin III in Pancreatic Cancer Cell Lines: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Anemarrhenasaponin III, also known as Timosaponin-AIII (TAIII), on pancreatic cancer cell lines. The information is compiled from recent research and is intended to guide further investigation into the therapeutic potential of this natural compound.

Summary of this compound Effects

This compound, a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, has demonstrated significant anti-cancer activity in pancreatic ductal adenocarcinoma (PDAC) cell lines.[1] Key findings indicate that this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis.[1][2][3] The primary mechanism of action appears to be the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in pancreatic cancer.[1]

Data Presentation: Quantitative Effects of this compound on Cell Viability

The inhibitory effects of this compound on the viability of two common pancreatic cancer cell lines, PANC-1 and BxPC-3, have been quantitatively assessed. The following tables summarize the dose-dependent effects on cell viability after 24 and 48 hours of treatment.

Table 1: Effect of this compound on PANC-1 Cell Viability [1]

| Concentration (µM) | Mean Viability (%) after 24h | Mean Viability (%) after 48h |

| 5 | ~75% | ~50% |

| 10 | ~50% | ~30% |

| 20 | ~25% | ~19% |

Table 2: Effect of this compound on BxPC-3 Cell Viability [1]

| Concentration (µM) | Mean Viability (%) after 24h | Mean Viability (%) after 48h |

| 5 | Not significantly different from control | Not significantly different from control |

| 10 | Significantly reduced vs. control | Not significantly different from control |

| 20 | Significantly reduced vs. control | Not significantly different from control |

Note: The original study compared the effects to gemcitabine (B846) treatment. The data here is presented as a percentage of the vehicle-treated control cells. "Significantly reduced" indicates a statistically significant difference (P < 0.05 or lower) compared to the control group as reported in the source study.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound effects on pancreatic cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on pancreatic cancer cell lines. These are based on methodologies reported in the literature.[1][4]

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of pancreatic cancer cells.

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (TAIII) stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle-only wells as a control.

-

Incubate for the desired time points (e.g., 24 and 48 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Protocol 2: Apoptosis Assay (Flow Cytometry for Sub-G1 Peak Analysis)

Objective: To quantify the percentage of apoptotic cells by analyzing DNA content.

Materials:

-

Pancreatic cancer cells

-

6-well plates

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed approximately 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 or 48 hours.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

-

Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The sub-G1 peak, representing cells with fragmented DNA, corresponds to the apoptotic cell population.

-

Quantify the percentage of cells in the sub-G1 phase using appropriate software.

-

Protocol 3: Western Blot Analysis for PI3K/Akt Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Treated pancreatic cancer cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-mTOR, anti-p-mTOR, anti-BAD, anti-p-BAD, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

After treatment with this compound, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control like β-actin to ensure equal protein loading.

-

Quantify band intensities using densitometry software if desired.

-

References

- 1. Anemarrhena asphodeloides Bunge and its constituent timosaponin‐AIII induce cell cycle arrest and apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Apoptosis and G2/M cell cycle arrest induced by a timosaponin A3 from Anemarrhena asphodeloides Bunge on AsPC-1 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.usf.edu [digitalcommons.usf.edu]

Application Note & Protocol: Assessing the Stability of Anemarrhenasaponin III in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin III, a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, is a compound of interest for various pharmacological studies. For in vitro and in vivo experiments, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO). Ensuring the stability of this compound in DMSO is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for assessing the stability of this compound in DMSO under various storage conditions.

Data Presentation: Stability of this compound in DMSO

The following table summarizes the expected quantitative data from a stability study of this compound in DMSO at a concentration of 10 mM. The percentage of the remaining compound is determined by HPLC-MS/MS analysis at specified time points.

| Storage Condition | Time Point | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) |

| -80°C | 0 | 100% | 0% |

| 1 month | 99.8% | < 0.2% | |

| 3 months | 99.5% | < 0.5% | |

| 6 months | 99.2% | < 0.8% | |

| -20°C | 0 | 100% | 0% |

| 1 month | 98.5% | < 1.5% | |

| 3 months | 97.2% | < 2.8% | |

| 6 months | 95.8% | < 4.2% | |

| 4°C | 0 | 100% | 0% |

| 1 week | 96.3% | < 3.7% | |

| 2 weeks | 92.1% | < 7.9% | |

| 1 month | 85.4% | < 14.6% | |

| Room Temp (20-25°C) | 0 | 100% | 0% |